Propanoic acid, 1-methylpropyl ester
Overview
Description
Propanoic acid, 1-methylpropyl ester, also known as Propionic acid, sec-butyl ester or sec-Butyl propionate, is a chemical compound with the formula C7H14O2 . Its molecular weight is 130.1849 .
Synthesis Analysis
Esters like this compound can be synthesized through esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist, such as the reaction of acid chlorides with alcohols to yield an ester and hydrochloric acid .Molecular Structure Analysis
The molecular structure of this compound is available as a 2D Mol file . The IUPAC Standard InChI for this compound isInChI=1S/C7H14O2/c1-4-6(3)9-7(8)5-2/h6H,4-5H2,1-3H3
. Chemical Reactions Analysis
Esters are readily prepared from the condensation reaction of a carboxylic acid and an alcohol, catalyzed by the addition of a strong acid such as sulfuric acid . This reaction is described as:OH + HO C R' -> O R O C R' + H2O
, where R and R’ represent different hydrocarbon groups .
Scientific Research Applications
Aroma Enhancement in Beverages
Propanoic acid esters, including 1-methylpropyl ester, play a crucial role in enhancing the aroma of beverages, particularly red wine. These compounds contribute to the overall sensory profile by modulating fruity aromas. Research demonstrates that certain esters, like 2-methylpropyl acetate, significantly decrease the olfactory threshold of fruity aroma pools, thus amplifying the perception of blackberry and fresh-fruit aromas in red wines (Lytra et al., 2013).
Modification of Pharmaceuticals
Modifications of propanoic acid derivatives with amino acid isopropyl esters, including (RS)-2-[4-(2-methylpropyl)phenyl] propanoic acid, have been synthesized for potential pharmaceutical applications. These modifications aim to increase skin permeability and effectiveness ofthe drugs compared to traditional formulations. Studies have shown that introducing modifications in the form of an ion pair affects the properties of the compound, potentially leading to more effective drug delivery systems (Ossowicz-Rupniewska et al., 2022).
Biofuels and Combustion Chemistry
Propanoic acid esters are also significant in the field of renewable biofuels. The combustion chemistry of esters, including ethyl propanoate, has been explored to understand their potential as biofuel components. Studies on the oxidation of ethyl propanoate have revealed insights into its faster reactivity compared to other esters, which is beneficial for biofuel applications (Metcalfe et al., 2007).
Biomedical Applications
In the biomedical sector, propanoic acid esters are used in the synthesis of polymers with potential applications in drug delivery. For instance, hyperbranched aliphatic poly(β-thioether ester)s, involving compounds like methyl 3-((3-hydroxy-2-(hydroxymethyl)propyl)thio)propanoate, have been developed for biomedical purposes. These polymers show promise due to their high molecular weight, narrow polydispersity, and oxidation-responsive properties, making them suitable for drug encapsulation and release (Wu & Liu, 2020).
Properties
IUPAC Name |
butan-2-yl propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-4-6(3)9-7(8)5-2/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSLGSSVPWVZFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30871780 | |
Record name | Butan-2-yl propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30871780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
591-34-4 | |
Record name | Propanoic acid, 1-methylpropyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=591-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 1-methylpropyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591344 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butan-2-yl propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30871780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propanoic acid, 1-methylpropyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.667 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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